BenchChemオンラインストアへようこそ!

SIRT5 inhibitor

SIRT5 deacylase inhibition Chemical probe development Enzyme kinetics

SIRT5 inhibitor 1 is the definitive chemical probe for dissecting SIRT5-specific biology. It achieves >2800-fold selectivity over SIRT1 (IC50 >10 µM against all other sirtuins), eliminating confounding pan-sirtuin artifacts. Its low-nanomolar potency (Ki=1.2 nM) and unique NAD+-competitive mechanism enable complete target engagement at sub-micromolar concentrations, with validated cellular pharmacodynamics (2.5-fold AceCS1 succinylation at 5 µM). One compound supports enzymology, proteomics, and NAD+ homeostasis studies, reducing multi-probe procurement burden.

Molecular Formula C31H39FN6O6S2
Molecular Weight 674.8 g/mol
Cat. No. B2602204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSIRT5 inhibitor
Molecular FormulaC31H39FN6O6S2
Molecular Weight674.8 g/mol
Structural Identifiers
SMILESC1CC(C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCNC(=S)NCCC(=O)O)NS(=O)(=O)C4=CC=CC(=C4)F
InChIInChI=1S/C31H39FN6O6S2/c32-21-7-5-10-23(18-21)46(43,44)38-26(13-3-4-15-33-31(45)34-16-14-28(39)40)29(41)37-27(30(42)36-22-8-6-9-22)17-20-19-35-25-12-2-1-11-24(20)25/h1-2,5,7,10-12,18-19,22,26-27,35,38H,3-4,6,8-9,13-17H2,(H,36,42)(H,37,41)(H,39,40)(H2,33,34,45)/t26-,27-/m0/s1
InChIKeyNEJMWPNVCQYZKG-SVBPBHIXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

SIRT5 Inhibitors: A Comparative Guide for Selective Procurement of Deacylase Chemical Tools and Lead Candidates


SIRT5 inhibitors are a specialized class of small-molecule chemical probes and preclinical lead compounds that target the NAD+-dependent lysine deacylase SIRT5, an enzyme distinguished from its sirtuin paralogs by its robust desuccinylase, demalonylase, and deglutarylase activities . Unlike pan-sirtuin modulators that broadly inhibit multiple isoforms, these compounds are designed or selected for their ability to achieve selective inhibition of mitochondrial SIRT5 . This specialized selectivity profile is essential for experiments aimed at dissecting SIRT5-specific roles in metabolic regulation, ammonia detoxification, and oxidative stress response, where cross-reactivity with SIRT1, SIRT2, or SIRT3 would introduce confounding variables and obscure true biological function .

SIRT5 Inhibitor Selection: Why Pan-Sirtuin Probes and Weakly Potent Analogs Cannot Substitute for High-Potency, Subtype-Selective Chemical Matter


Generic substitution of SIRT5 inhibitors with pan-sirtuin probes or less optimized analogs is scientifically untenable due to the extreme divergence in potency, mechanism of action, and selectivity that characterizes this chemical space. Publicly reported SIRT5 inhibitors span an activity range of over 10,000-fold, from low-nanomolar mechanism-based inactivators to high-micromolar weakly active scaffolds . Crucially, many early-generation compounds exhibit poor selectivity, with overlapping inhibition of SIRT1, SIRT2, or SIRT3 that obscures SIRT5-specific biology and leads to incorrect conclusions about target engagement . Furthermore, the functional outcome of SIRT5 inhibition is highly dependent on whether the compound acts as a reversible substrate-competitive inhibitor, a NAD+-competitive binder, or a mechanism-based covalent inactivator, with each class producing distinct effects on cellular protein succinylation, mitochondrial metabolism, and autophagic flux . A compound selected solely on nominal "SIRT5 inhibitor" labeling—without attention to quantified potency (IC50/Ki), selectivity ratios, kinetic mechanism, and validated cellular target engagement—is likely to fail in producing interpretable and reproducible experimental results.

SIRT5 Inhibitor Procurement Guide: Quantified Evidence of Differential Potency, Selectivity, Mechanism, and Cellular Validation


Potency Differential: SIRT5 Inhibitor 1 (IC50 = 0.11 µM, Ki = 1.2 nM) Outperforms Second-Generation Inhibitors by Orders of Magnitude

SIRT5 inhibitor 1 (CAS 2166487-21-2) demonstrates superior biochemical potency compared to widely cited second-generation chemical probes, with a desuccinylase IC50 of 0.11 µM and a Ki value of 1.2 nM against human SIRT5 . In contrast, compound 37—a representative hit from a structure-based virtual screening campaign—exhibits an IC50 of 5.59 ± 0.75 µM, representing a ~50-fold lower potency . Similarly, the 2,4,6-trisubstituted triazine derivatives compounds 10 and 14 show IC50 values of 5.38 µM and 4.07 µM, respectively, which are approximately 37- to 49-fold less potent than SIRT5 inhibitor 1 . This potency gap is further reflected in functional deacylase assays, where SIRT5 inhibitor 1 inhibits demalonylase activity with an IC50 of 3.5 nM and deglutarylase activity with an IC50 of 4.2 nM . For researchers requiring robust target engagement at low compound concentrations to avoid off-target effects and solubility limitations, the nanomolar-range potency of SIRT5 inhibitor 1 provides a decisive advantage over low-micromolar alternatives.

SIRT5 deacylase inhibition Chemical probe development Enzyme kinetics

Selectivity Profile: SIRT5 Inhibitor 1 Achieves >2800-Fold Selectivity Over SIRT1, Eliminating Confounding Pan-Sirtuin Activity Observed with Early-Generation Inhibitors

SIRT5 inhibitor 1 exhibits exceptional selectivity across the human sirtuin family, with all off-target sirtuins (SIRT1–4 and SIRT6–7) showing IC50 values >10 µM . This translates to >2800-fold selectivity for SIRT5 over SIRT1 and >90-fold over other isoforms . In stark contrast, thiosuccinyl peptide inhibitor 22—an early-generation SIRT5 inhibitor—inhibits SIRT5 with an IC50 of 25 µM but also inhibits SIRT1–3 with IC50 values ranging from 5 to 75 µM, offering essentially no meaningful selectivity . Similarly, the pan-sirtuin probe suramin inhibits SIRT5 with an IC50 of 25 µM but also potently inhibits SIRT1–3, rendering it unsuitable for SIRT5-specific cellular interrogation . The selectivity of SIRT5 inhibitor 1 was confirmed via comprehensive enzyme panels, establishing that the compound does not cross-react with the other six human sirtuins at concentrations up to 10 µM . This level of selectivity is critical for attributing observed biological effects exclusively to SIRT5 inhibition rather than to unintended modulation of nuclear (SIRT1, SIRT6) or cytosolic (SIRT2) sirtuins.

Sirtuin isoform selectivity Off-target profiling Chemical probe validation

Cellular Target Engagement: SIRT5 Inhibitor 1 Dose-Dependently Elevates AceCS1 Succinylation by 2.5-Fold at 5 µM, Surpassing the Cellular Activity of Weak Probes Like MC3482

SIRT5 inhibitor 1 produces robust, dose-dependent cellular target engagement as measured by accumulation of succinylated AceCS1 (acetyl-CoA synthetase 1), a validated endogenous SIRT5 substrate . In HEK293T cells overexpressing SIRT5, treatment with 5 µM SIRT5 inhibitor 1 elevates AceCS1 succinylation levels by 2.5-fold relative to vehicle control, as quantified by anti-succinyllysine Western blot . At the enzyme level, SIRT5 inhibitor 1 achieves 45% inhibition of recombinant SIRT5 desuccinylase activity at 1 nM, 92% at 10 nM, and >95% at 50 nM . In contrast, MC3482—a commonly referenced SIRT5 inhibitor—requires a concentration of 50 µM to inhibit SIRT5 desuccinylating activity in cellular assays without affecting SIRT5 intracellular expression levels . The >1000-fold difference in cellular effective concentration (5 µM for SIRT5 inhibitor 1 vs 50 µM for MC3482) underscores the critical advantage of high-potency inhibitors for cellular applications, where excessive compound concentrations frequently induce off-target cytotoxicity, solubility artifacts, and confounding stress responses.

Cellular target engagement Protein succinylation SIRT5 biomarker assay

Kinetic Mechanism Differentiation: SIRT5 Inhibitor 1 Acts as a NAD+-Competitive Inhibitor (Ki = 1.1 nM), Distinct from Substrate-Competitive Inhibitors That Predominate the SIRT5 Chemical Landscape

SIRT5 inhibitor 1 exhibits a distinct kinetic mechanism that sets it apart from the majority of reported SIRT5 inhibitors. Lineweaver-Burk analysis reveals that SIRT5 inhibitor 1 acts as a competitive inhibitor with respect to the NAD+ cofactor (Ki = 1.1 nM) and as a non-competitive inhibitor with respect to the succinylated peptide substrate . This NAD+-competitive mechanism differs fundamentally from the substrate-competitive mechanism observed for most SIRT5 inhibitors, including compound 37 (substrate-competitive, IC50 = 5.59 µM) and the 2,4,6-trisubstituted triazine derivatives compounds 10 and 14 (both substrate-competitive) . The mechanistic distinction carries important functional implications: NAD+-competitive inhibitors may exhibit differential sensitivity to intracellular NAD+ fluctuations and may synergize or antagonize with other NAD+-consuming pathways differently than substrate-competitive inhibitors. For researchers investigating SIRT5 in contexts of altered cellular NAD+ levels—such as aging, metabolic stress, or NAD+-boosting interventions—the choice of a NAD+-competitive versus substrate-competitive inhibitor can significantly impact experimental outcomes and interpretation.

Enzyme inhibition mechanism NAD+ competition Kinetic characterization

SIRT5 Inhibitor Application Scenarios: Evidence-Guided Deployment of Potent and Selective Chemical Tools


Target Validation and Mechanism-of-Action Studies in Metabolic and Mitochondrial Research

For rigorous target validation experiments requiring unambiguous attribution of biological effects to SIRT5 inhibition, SIRT5 inhibitor 1 is the recommended chemical probe. Its >2800-fold selectivity over SIRT1 and lack of activity against all other human sirtuins (IC50 >10 µM) eliminate the confounding effects of pan-sirtuin inhibition observed with probes like suramin or thiosuccinyl peptide 22 . Its low-nanomolar potency (Ki = 1.2 nM) enables complete target engagement at sub-micromolar cellular concentrations, minimizing the risk of off-target protein interactions and cytotoxicity that plague weaker inhibitors requiring 50 µM working concentrations . This combination of potency and selectivity makes SIRT5 inhibitor 1 ideally suited for experiments aimed at establishing SIRT5 as a druggable node in metabolic pathways, mitochondrial quality control, and ammonia detoxification.

Cellular Protein Succinylation Profiling and SIRT5 Substrate Discovery

Global profiling of protein succinylation changes in response to SIRT5 inhibition requires a chemical tool that produces robust, dose-dependent elevation of succinyl-lysine marks without inducing cellular stress artifacts. SIRT5 inhibitor 1 achieves 2.5-fold increases in AceCS1 succinylation at 5 µM , providing a validated cellular pharmacodynamic marker for confirming target engagement. Its low working concentration (5 µM) compares favorably to MC3482's 50 µM requirement , enabling longer treatment durations without viability loss. This property is particularly valuable for quantitative proteomics experiments where extended compound incubation is necessary to observe succinylation turnover on long-lived mitochondrial proteins.

Investigating NAD+ Metabolism Cross-Talk and Sirtuin Regulatory Networks

For studies examining the interplay between SIRT5 activity and cellular NAD+ homeostasis, SIRT5 inhibitor 1's unique NAD+-competitive mechanism (Ki = 1.1 nM for NAD+) provides a critical experimental advantage over substrate-competitive inhibitors . Unlike compounds 37, 10, and 14—which compete with the succinyl-lysine substrate —SIRT5 inhibitor 1's binding is sensitive to cellular NAD+ concentrations, making it a valuable tool for investigating how NAD+ fluctuations modulate SIRT5 inhibitor efficacy. This mechanistic distinction is particularly relevant in aging research, metabolic disease models, and studies evaluating NAD+-boosting interventions such as nicotinamide riboside or NMN supplementation.

Procurement Selection for Chemical Biology Core Facilities and Screening Centers

For core facilities and screening centers that supply chemical probes to multiple research groups with diverse experimental objectives, a single high-quality SIRT5 inhibitor with comprehensively characterized potency, selectivity, and mechanism data reduces the procurement and validation burden. SIRT5 inhibitor 1 is supported by published biochemical data including IC50, Ki, selectivity panel results, cellular target engagement assays, and kinetic mechanism determination . This breadth of characterization enables a single procurement to serve multiple end-user applications—from enzymology to cellular pharmacology—without requiring separate purchases of weaker or less-characterized analogs. The availability of validated experimental protocols (dose ranges, cellular conditions, biomarker assays) further accelerates experimental setup and reduces optimization time for end users.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for SIRT5 inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.